molecular formula C21H21ClF4N2O3 B5346408 N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride

Cat. No.: B5346408
M. Wt: 460.8 g/mol
InChI Key: IYHJKQWNVCAFDF-SQQVDAMQSA-N
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Description

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O3.ClH/c1-13(28)26-14-4-6-15(7-5-14)30-21-19(24)17(22)16(18(23)20(21)25)3-2-8-27-9-11-29-12-10-27;/h2-7H,8-12H2,1H3,(H,26,28);1H/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJKQWNVCAFDF-SQQVDAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxyphenyl intermediate, followed by the introduction of the morpholine ring and the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.

Uniqueness

N-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]acetamide;hydrochloride stands out due to its multiple fluorine atoms and morpholine ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

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